molecular formula C28H38N2O4 B261464 2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide

2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide

Cat. No. B261464
M. Wt: 466.6 g/mol
InChI Key: OLDYIFYQPKEQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide has various biochemical and physiological effects. It has been shown to reduce inflammation, decrease oxidative stress, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide in lab experiments is its potential as a versatile tool for studying various biological processes. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide. One potential direction is to further investigate its potential as an anti-inflammatory agent and treatment for neurological disorders. Another direction is to explore its potential as a herbicide and its impact on the environment. Additionally, research could focus on the synthesis of novel materials using this compound.

Synthesis Methods

The synthesis of 2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide involves several steps. The starting material, 4-isopropylphenol, is first reacted with acetic anhydride to form 4-isopropylphenyl acetate. This intermediate is then reacted with cyclohexylamine to form 4-isopropylphenoxyacetamide. Finally, this compound is reacted with 4-isopropylphenoxyacetyl chloride to yield the desired product.

Scientific Research Applications

2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has shown promise as an anti-inflammatory agent and a potential treatment for neurological disorders. In agriculture, it has been studied as a potential herbicide. In materials science, it has been investigated for its potential use in the synthesis of novel materials.

properties

Product Name

2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide

Molecular Formula

C28H38N2O4

Molecular Weight

466.6 g/mol

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-[2-[[2-(4-propan-2-ylphenoxy)acetyl]amino]cyclohexyl]acetamide

InChI

InChI=1S/C28H38N2O4/c1-19(2)21-9-13-23(14-10-21)33-17-27(31)29-25-7-5-6-8-26(25)30-28(32)18-34-24-15-11-22(12-16-24)20(3)4/h9-16,19-20,25-26H,5-8,17-18H2,1-4H3,(H,29,31)(H,30,32)

InChI Key

OLDYIFYQPKEQTI-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCCCC2NC(=O)COC3=CC=C(C=C3)C(C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCCCC2NC(=O)COC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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